Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate
Description
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (3-position) and fluorine (2-position), an amino group, and a methyl ester moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom increases electronegativity and metabolic stability. The compound’s stereochemistry (undefined in most commercial sources) and functional groups enable its use in synthesizing chiral drugs and bioactive molecules .
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |
InChI Key |
QTQSZMAOIXAMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its role as an intermediate in the synthesis of biologically active molecules. Its structural features, particularly the presence of fluorine and bromine atoms, enhance its pharmacological properties, making it a valuable scaffold in drug development.
Synthesis of Benzodiazepines
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate can be utilized to synthesize various benzodiazepine derivatives. These derivatives are known for their anxiolytic and sedative effects, making them important in the treatment of anxiety disorders and insomnia. The compound serves as a precursor for creating substituted benzodiazepines that exhibit improved efficacy and reduced side effects compared to traditional benzodiazepines .
Anticancer Agents
Recent studies have indicated that derivatives of this compound possess anticancer properties. By modifying the compound's structure, researchers have developed new agents that target specific cancer cell lines, demonstrating significant cytotoxic activity. The halogen substituents (bromine and fluorine) play a crucial role in enhancing the binding affinity of these compounds to cancer-related targets .
Synthesis of Novel Compounds
The compound is also employed in the synthesis of various novel chemical entities through different synthetic methodologies.
Triaryl Derivatives
This compound can be transformed into triaryl derivatives, which have shown promise in inducing readthrough activity for nonsense mutations associated with genetic disorders such as Hurler syndrome. These derivatives are synthesized through strategic modifications that enhance their biological activity and pharmacokinetic profiles .
Fluorinated Compounds
The presence of fluorine in this compound allows for the synthesis of fluorinated biphenyl compounds via cross-coupling reactions. These fluorinated compounds are valuable in medicinal chemistry due to their improved metabolic stability and bioavailability .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its use as a synthetic intermediate.
Enzyme Modulation
Research indicates that derivatives of this compound can modulate enzyme activity, particularly in cases where enzyme deficiencies lead to metabolic disorders. By restoring enzyme function or enhancing residual activity, these compounds hold potential for treating conditions like mucopolysaccharidosis .
Antimicrobial Activity
Emerging studies suggest that modifications of this compound exhibit antimicrobial properties against various pathogens. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key analogs differ in halogen type, position, or additional functional groups:
*Calculated based on molecular formula.
Key Observations :
- Halogen Position : The 3-bromo-2-fluoro substitution in the target compound creates steric hindrance and electronic effects distinct from analogs like the 2-bromo-4-fluoro isomer .
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability compared to bromine’s bulkier, polarizable nature, influencing solubility (e.g., XLogP3: 1.6 for 3-bromo analog vs. ~1.8 estimated for 3-bromo-2-fluoro) .
- Ester Group : Methyl esters generally exhibit higher volatility and lower stability under basic conditions compared to ethyl esters (e.g., Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate) .
Biological Activity
Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₈BrFNO₂
Molecular Weight : 248.07 g/mol
Functional Groups : The compound contains an amino group, a bromine atom, and a fluorine atom, which contribute to its biological activity through various mechanisms.
The presence of the bromine and fluorine atoms enhances the compound's lipophilicity and metabolic stability, thereby improving its interaction with biological targets. The amino group allows for hydrogen bonding with biomolecules, which can modulate enzyme and receptor activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Phosphodiesterase Inhibition : This compound has been identified as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels, which are vital in various physiological processes such as inflammation and neurotransmission.
- Binding Affinity : The bromophenyl and fluorophenyl groups enhance the binding affinity to specific proteins or enzymes, leading to diverse physiological outcomes. This interaction can modulate various biochemical pathways critical for therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives featuring halogen substitutions often exhibit enhanced potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Studies : Initial assessments using mammalian cell lines have indicated that certain concentrations of this compound may lead to cytotoxic effects. The MTT assay results suggest a concentration-dependent decline in cell viability at higher doses, which is critical for evaluating safety profiles in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and fluorine; amino group present | Selective PDE4 inhibition; potential antimicrobial activity |
| Methyl 2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of bromine; lacks fluorine | Lower binding affinity compared to brominated analogs |
| Methyl 2-amino-2-(3-fluorophenyl)acetate | Fluorine only; no bromine | Exhibits different metabolic stability |
This table illustrates how the presence of halogen substituents affects the compound's biological properties, highlighting the unique position of this compound in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various halogenated phenylacetates on PDE4 enzymes. The results indicated that this compound exhibited superior inhibitory activity compared to its chloro and iodo counterparts, supporting its potential therapeutic application in treating inflammatory diseases .
- Another investigation assessed the cytotoxicity of this compound against human cancer cell lines. The findings revealed that at concentrations below 50 µg/mL, the compound maintained acceptable safety margins while exhibiting significant anti-proliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
